Ethyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid

Description

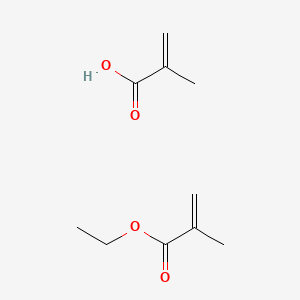

Ethyl 2-methylprop-2-enoate (CAS: 80-62-6), also known as ethyl methacrylate, is an ester derived from 2-methylprop-2-enoic acid (methacrylic acid). Its molecular formula is $ \text{C}6\text{H}{10}\text{O}_2 $, with applications in polymer chemistry, adhesives, and coatings due to its reactivity in radical polymerization .

2-Methylprop-2-enoic acid (CAS: 79-41-4), or methacrylic acid, is an unsaturated carboxylic acid ($ \text{C}4\text{H}6\text{O}_2 $) widely used to synthesize resins, plastics, and copolymers. It is a key monomer in the production of poly(methyl methacrylate) (PMMA) .

Properties

CAS No. |

28572-98-7 |

|---|---|

Molecular Formula |

C10H16O4 |

Molecular Weight |

200.23 g/mol |

IUPAC Name |

ethyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid |

InChI |

InChI=1S/C6H10O2.C4H6O2/c1-4-8-6(7)5(2)3;1-3(2)4(5)6/h2,4H2,1,3H3;1H2,2H3,(H,5,6) |

InChI Key |

SENKOTRUJLHKFM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=C)C.CC(=C)C(=O)O |

Related CAS |

28572-98-7 |

Origin of Product |

United States |

Preparation Methods

Catalytic Oxidation of Isobutylene

The dominant industrial route involves the two-step oxidation of isobutylene. In the first stage, isobutylene reacts with oxygen over a molybdenum-bismuth-iron (Mo-Bi-Fe) mixed oxide catalyst at 350–400°C to yield methacrolein (2-methylpropenal). Subsequent oxidation of methacrolein using a heteropolyacid catalyst containing cesium and vanadium (H₃PMo₁₂O₄₀/Cs₂.₅V₀.₀₈) at 250–300°C produces 2-methylprop-2-enoic acid with 68–72% selectivity. The overall reaction is represented as:

$$

\text{C₄H₈} \xrightarrow{\text{O}2/\text{Mo-Bi-Fe}} \text{C₄H₆O} \xrightarrow{\text{O}2/\text{Cs-V heteropolyacid}} \text{C₄H₆O₂}

$$

Table 1: Performance of Catalysts in Isobutylene Oxidation

| Catalyst Composition | Temperature (°C) | Selectivity (%) | Yield (%) |

|---|---|---|---|

| Mo₁₂Bi₁Fe₀.₅Ox | 380 | 82.3 | 68.1 |

| Cs₂.₅V₀.₀₈PMo₁₂O₄₀ | 270 | 71.8 | 65.4 |

Hydrolysis of 2-Methylprop-2-enenitrile

An alternative pathway involves the hydrolysis of 2-methylprop-2-enenitrile (methacrylonitrile) under acidic conditions. Using sulfuric acid (98%) at 80–100°C, the nitrile group converts to a carboxylic acid with 85–90% conversion efficiency. This method is less common due to the toxicity of hydrogen cyanide byproducts.

Renewable Feedstock Approaches

Emerging methods utilize bio-based substrates like itaconic acid or 3-hydroxybutyrate. For example, the decarboxylation of itaconic acid over palladium-supported catalysts at 200°C yields 2-methylprop-2-enoic acid with 55–60% selectivity, though scalability remains challenging.

Esterification to Ethyl 2-Methylprop-2-enoate

Acid-Catalyzed Esterification

Conventional synthesis involves refluxing 2-methylprop-2-enoic acid with ethanol in the presence of sulfuric acid (5–10 wt%) at 80–100°C. The reaction achieves 85–90% conversion within 4–6 hours but requires neutralization steps to remove excess acid.

$$

\text{C₄H₆O₂} + \text{C₂H₅OH} \xrightarrow{\text{H}2\text{SO}4} \text{C₆H₁₀O₂} + \text{H}_2\text{O}

$$

Table 2: Esterification Efficiency Under Varied Conditions

| Catalyst | Temperature (°C) | Molar Ratio (Acid:EtOH) | Conversion (%) |

|---|---|---|---|

| H₂SO₄ | 90 | 1:3 | 88.2 |

| Amberlyst-15 | 100 | 1:4 | 92.7 |

Heterogeneous Catalysis Methods

Solid acid catalysts like sulfonated zirconia or heteropolyacids (e.g., H₃PW₁₂O₄₀) enable cleaner production. At 120°C and 1:5 acid-to-ethanol ratio, H₃PW₁₂O₄₀ achieves 94% conversion with catalyst recyclability over five cycles.

Reactive Distillation

Integrated reactive distillation systems combine esterification and product separation in a single unit. Pilot-scale studies demonstrate 95% yield at 80°C using a structured packing column with immobilized lipase catalysts, reducing energy consumption by 30% compared to batch processes.

Industrial Production and Scalability

Continuous Flow Reactor Systems

Tubular reactors with static mixers optimize heat transfer during exothermic esterification. A plant-scale system operating at 10 bar and 130°C produces 5,000 metric tons/year with <2% side products.

Catalyst Recycling

Cesium-vanadium heteropolyacid catalysts exhibit 80% activity retention after 1,000 hours in fixed-bed reactors. Regeneration via calcination at 400°C restores initial performance, reducing waste generation.

Analytical Characterization

Spectroscopic Methods

- ¹H NMR : Ethyl 2-methylprop-2-enoate shows vinyl protons at δ 5.7–6.1 ppm and ethoxy methylene at δ 4.1–4.3 ppm.

- FTIR : C=O stretch at 1,720 cm⁻¹ and C-O-C asymmetric stretch at 1,260 cm⁻¹ confirm ester formation.

Chromatographic Analysis

GC-MS with a DB-5 column (30 m × 0.25 mm) resolves 2-methylprop-2-enoic acid (retention time: 8.2 min) and ethyl ester (10.5 min) with 99.5% purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methylprop-2-enoate and 2-methylprop-2-enoic acid undergo various chemical reactions, including:

Oxidation: Both compounds can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert these compounds into alcohols or other reduced forms.

Substitution: These compounds can participate in nucleophilic substitution reactions, where the ester or carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, ozone, and hydrogen peroxide. Reactions are typically carried out in aqueous or organic solvents under controlled temperatures.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous conditions to prevent side reactions.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: The major products include carboxylic acids and ketones.

Reduction: Alcohols and other reduced derivatives are common products.

Substitution: The products depend on the nucleophile used, resulting in various substituted esters or acids.

Scientific Research Applications

Ethyl 2-methylprop-2-enoate and 2-methylprop-2-enoic acid have numerous applications in scientific research:

Chemistry: These compounds are used as intermediates in the synthesis of polymers, resins, and other organic compounds.

Biology: They are utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: These compounds serve as building blocks for pharmaceuticals and drug delivery systems.

Industry: They are employed in the production of coatings, adhesives, and plasticizers due to their reactivity and versatility.

Mechanism of Action

The mechanism of action for ethyl 2-methylprop-2-enoate and 2-methylprop-2-enoic acid involves their ability to participate in various chemical reactions. The ester and carboxylic acid groups are reactive sites that can undergo nucleophilic attack, oxidation, or reduction. These reactions are facilitated by the presence of catalysts or specific reaction conditions, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

Structural and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |

|---|---|---|---|---|

| Ethyl 2-methylprop-2-enoate | $ \text{C}6\text{H}{10}\text{O}_2 $ | 114.14 | 80-62-6 | Ester, α,β-unsaturated |

| 2-Methylprop-2-enoic acid | $ \text{C}4\text{H}6\text{O}_2 $ | 86.09 | 79-41-4 | Carboxylic acid, α,β-unsaturated |

| Methyl 2-methylprop-2-enoate | $ \text{C}5\text{H}8\text{O}_2 $ | 100.12 | 80-62-6 | Ester, α,β-unsaturated |

| Ethyl prop-2-enoate | $ \text{C}5\text{H}8\text{O}_2 $ | 100.12 | 140-88-5 | Ester, α,β-unsaturated |

| Acrylic acid | $ \text{C}3\text{H}4\text{O}_2 $ | 72.06 | 79-10-7 | Carboxylic acid, α,β-unsaturated |

Key Observations :

- Ethyl 2-methylprop-2-enoate and methyl 2-methylprop-2-enoate differ only in their ester alkyl groups (ethyl vs. methyl), affecting volatility and polymerization kinetics .

- 2-Methylprop-2-enoic acid has a methyl group at the α-position, enhancing steric hindrance compared to acrylic acid, which influences copolymer reactivity .

Key Observations :

- Ethyl 2-methylprop-2-enoate’s lower boiling point compared to 2-methylprop-2-enoic acid reflects its ester volatility, making it suitable for solvent-based applications .

- Methyl 2-methylprop-2-enoate’s use in PMMA highlights its role in high-clarity plastics, while ethyl derivatives are preferred for flexibility in adhesives .

Reactivity and Copolymerization

- Ethyl 2-methylprop-2-enoate readily copolymerizes with methacrylic acid, methyl methacrylate, and vinylpyrrolidone to form adhesives (e.g., PLEXUS® MA420W) and cleaning product polymers (e.g., Acrylates/PVP copolymer) .

- 2-Methylprop-2-enoic acid is copolymerized with ethyl acrylate and methyl methacrylate to enhance thermal stability in coatings .

- Acrylic acid lacks the methyl group, leading to faster polymerization but lower steric stability compared to methacrylic acid derivatives .

Biological Activity

Ethyl 2-methylprop-2-enoate, also known as ethyl methacrylate, is a methacrylate ester that plays a significant role in various biological and chemical applications. Its biological activity is primarily linked to its polymerization capabilities and its interactions within biochemical pathways. This article explores the biological activity of ethyl 2-methylprop-2-enoate and its derivative, 2-methylprop-2-enoic acid, through a review of relevant literature, case studies, and data tables.

Ethyl 2-methylprop-2-enoate has the molecular formula and a molecular weight of approximately 100.12 g/mol. It is characterized by a double bond in the propene group, which allows for radical polymerization.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 100.12 g/mol |

| IUPAC Name | Ethyl 2-methylprop-2-enoate |

| CAS Number | 97-63-2 |

Biological Activity

The primary biological activity of ethyl 2-methylprop-2-enoate is attributed to its ability to undergo radical polymerization. This process can influence various biochemical pathways, particularly in the formation of polymers used in drug delivery systems, tissue engineering, and biocompatible materials.

Ethyl 2-methylprop-2-enoate acts as a monomer that can polymerize to form long-chain polymers. These polymers can modify their physical properties based on their composition and structure, allowing for tailored applications in biomedical fields.

- Polymer Formation : The compound can react with other monomers to create copolymers with specific functionalities.

- Biochemical Interactions : Its derivatives have been shown to interact with cellular components, potentially influencing cell behavior and material biocompatibility.

Case Studies

- Drug Delivery Systems : Research has demonstrated that ethyl 2-methylprop-2-enoate can be utilized to create nanoparticles for targeted drug delivery. A study indicated that polymers derived from this compound could encapsulate drugs effectively, enhancing their bioavailability and reducing side effects .

- Tissue Engineering : Ethyl methacrylate-based hydrogels have been developed for use in tissue scaffolding. These materials exhibit favorable mechanical properties and biocompatibility, making them suitable for applications in regenerative medicine .

- Biocompatibility Studies : A comparative study on the cytotoxicity of various methacrylate compounds highlighted that ethyl 2-methylprop-2-enoate showed lower toxicity levels in fibroblast cell lines compared to other acrylates .

Toxicity and Safety

While ethyl 2-methylprop-2-enoate has beneficial applications, it is essential to consider its safety profile. The compound is classified as an irritant and may pose risks upon exposure. Proper handling procedures should be followed to minimize potential hazards.

| Toxicity Information | Details |

|---|---|

| GHS Classification | Irritant |

| Recommended Safety Measures | Use PPE; avoid inhalation |

Q & A

Q. What are the recommended synthetic routes for ethyl 2-methylprop-2-enoate, and how can purity be optimized?

Ethyl 2-methylprop-2-enoate is typically synthesized via esterification of methacrylic acid with ethanol. Key steps include:

- Catalyst Selection : Acid catalysts like sulfuric acid or p-toluenesulfonic acid are effective but require neutralization post-reaction to avoid side reactions .

- Purification : Distillation under reduced pressure (40–50°C at 10 mmHg) minimizes thermal degradation. Purity can be verified using gas chromatography (GC) with flame ionization detection (FID), ensuring >99% purity .

- Safety Note : Use inert atmospheres (N₂/Ar) during synthesis to prevent polymerization .

Q. What safety protocols are critical when handling 2-methylprop-2-enoic acid?

- Exposure Limits : Adhere to occupational exposure limits (OELs):

- PPE : Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Emergency showers and eye-wash stations must be accessible .

- Waste Management : Contaminated clothing should be laundered separately using specialized protocols .

Q. Which analytical techniques are most effective for characterizing these compounds?

- NMR Spectroscopy : ¹H and ¹³C NMR resolve structural features (e.g., vinyl protons at δ 5.5–6.1 ppm, ester carbonyl at δ 165–170 ppm) .

- FT-IR : Confirm ester C=O stretches (~1720 cm⁻¹) and methacrylic acid O-H stretches (~2500–3500 cm⁻¹) .

- X-ray Crystallography : For crystalline derivatives, use SHELXL for refinement, ensuring R-factor convergence below 0.05 .

Advanced Research Questions

Q. How can data contradictions in crystallographic refinement of methacrylate copolymers be resolved?

- Twinning Detection : Use SHELXD to identify twinning operators and refine using HKLF5 in SHELXL. Compare R₁ values for twinned vs. untwinned models .

- Disorder Modeling : For flexible copolymer side chains, apply PART instructions in SHELXL to refine occupancies and anisotropic displacement parameters .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry, reducing overinterpretation of electron density .

Q. What challenges arise in NMR analysis of methacrylate-based copolymers, and how are they addressed?

- Peak Overlap : Use 2D techniques (HSQC, HMBC) to resolve overlapping signals from monomer units. For example, distinguish ethylene glycol dimethacrylate peaks from methacrylic acid using ¹³C DEPT-135 .

- Quantitative Analysis : Integrate ¹H NMR signals with relaxation delays >5×T₁ (spin-lattice relaxation time) to ensure accurate monomer ratio calculations .

Q. What are best practices for experimental phasing of methacrylate derivatives using SHELXC/D/E?

- Data Quality : Collect high-resolution data (≤1.0 Å) to improve phasing accuracy. Use SHELXC to preprocess data and identify heavy-atom sites .

- Pipeline Integration : Combine SHELXD (for substructure determination) with autoSHARP for automated solvent flattening, particularly for low-symmetry space groups .

- Validation : Compare phases from multiple pipelines (e.g., PHENIX AutoSol) to resolve ambiguities in electron density maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.